![molecular formula C13H12N2O2S B3006932 N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine CAS No. 1286726-54-2](/img/structure/B3006932.png)

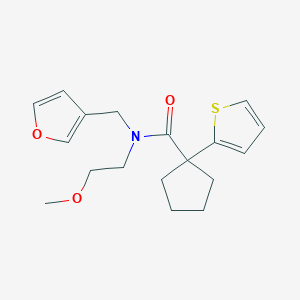

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

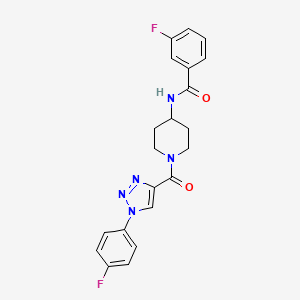

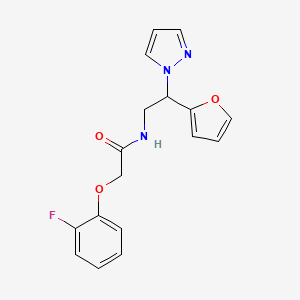

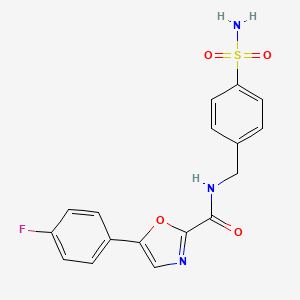

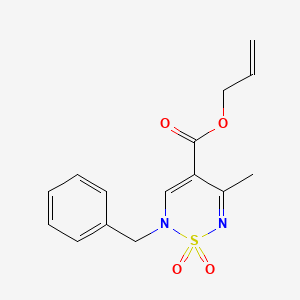

The synthesis of compounds related to N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine involves multi-step reactions starting from basic furan derivatives. For instance, the synthesis of related thiazolidinone derivatives begins with the conversion of 2-hydroxy-1-naphthaldehyde into 2-acetylnaphtho[2,1-b]furan, followed by bromination and subsequent reactions with thiourea and aromatic aldehydes to yield a series of thiazolidinone compounds . Similarly, the synthesis of N-alkylated 1,2,4-triazoles and related compounds starts with the preparation of N-(furan-2-ylmethylidene)-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-3-amine, followed by alkylation and cyclization reactions to produce the desired heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the molecular and solid-state structure of a related compound, 5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one, was investigated using X-ray powder diffraction (XRPD) and density functional theory (DFT) . The crystal structure was found to be triclinic with specific space group parameters, and the intermolecular interactions were analyzed using Hirshfeld surface analysis .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include bromination, alkylation, cyclization, and condensation reactions. The reactivity of the furan moiety and the presence of other functional groups such as thiazolidinone or pyrazolopyridine allow for a variety of chemical transformations, leading to a wide range of heterocyclic compounds with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural features and the results of spectroscopic analysis. The presence of electron-donating and electron-withdrawing groups, such as methoxy and nitro groups, can significantly influence the electronic properties and, consequently, the reactivity and stability of the compounds. The solid-state structures provide insight into the molecular packing and potential intermolecular interactions that can affect the compound's solubility and crystallinity .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is involved in the synthesis of diverse chemical compounds, exhibiting a wide range of applications in chemical research. For instance, its derivatives are utilized in the synthesis of fluorinated heterocyclic compounds through photochemical methodologies, indicating its potential in developing compounds with unique chemical properties (Buscemi et al., 2001). Additionally, its structural analogs have been synthesized to explore their insecticidal activities, suggesting its utility in the development of novel insecticides (Luo Xian, 2011).

Biological and Pharmacological Activities

The compound and its related structures have shown promising results in biological evaluations, particularly as potential inhibitors in kinase-related studies. Novel compounds derived from it have been prepared and tested for their inhibitory potency against protein kinases, highlighting its significance in therapeutic applications, especially in cancer research (Loidreau et al., 2013). The chemical framework of N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine is instrumental in the synthesis of compounds with antiproliferative and antiangiogenic activities, underscoring its potential in anticancer drug development (Romagnoli et al., 2015).

Chemical Reactions and Syntheses

The compound plays a crucial role in various chemical reactions, contributing to the synthesis of new chemical entities. It serves as a key precursor in the preparation of compounds exhibiting leukotriene B4 inhibitory activity and growth inhibitory activity in cancer cell lines, demonstrating its utility in medicinal chemistry and drug discovery processes (Kuramoto et al., 2008). Moreover, its involvement in the synthesis of N-alkylated triazoles, oxadiazoles, and thiadiazoles based on its core structure highlights its versatility in heterocyclic chemistry, paving the way for the discovery of compounds with diverse biological activities (El-Essawy & Rady, 2011).

Mécanisme D'action

Target of Action

It’s known that thiazole derivatives, to which this compound belongs, have diverse biological activities . They have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that thiazole derivatives can interact with various targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit monoamine oxidases (MAO A and B), enzymes that play a central role in the regulation of brain monoamine levels .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit monoamine oxidases, leading to alterations in monoamine metabolism .

Result of Action

It’s known that thiazole derivatives can have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It’s known that the efficacy and stability of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-5-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-16-9-4-5-12-11(7-9)15-13(18-12)14-8-10-3-2-6-17-10/h2-7H,8H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRQESUVTZUMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NCC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(furan-2-ylmethyl)-5-methoxybenzo[d]thiazol-2-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B3006851.png)

![4-(((5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B3006858.png)

![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B3006867.png)

![4-[4-(2-Chloropropanoyl)piperazin-1-yl]sulfonyl-1-methylpyrrole-2-carboxamide](/img/structure/B3006871.png)